4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
958795-22-7 |
|---|---|
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-5(3(7)8)2-10-4(9)6-5/h2H2,1H3,(H,6,9)(H,7,8) |
InChI Key |
UTUCVJYDXFKAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Methyl 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid and Its Derivatives
Established Synthetic Pathways to the Oxazolidinone Core Structure
The fundamental approach to constructing the 2-oxazolidinone (B127357) ring involves the cyclization of precursors that already contain the requisite 1,2-amino alcohol functionality. The choice of starting material, whether a chiral amino acid or an amino alcohol, dictates the specific reagents and conditions required for efficient ring closure.
Cyclization Reactions from Chiral Amino Acid Precursors
Chiral α-amino acids are readily available starting materials for the synthesis of enantiomerically pure 4-carboxy-substituted oxazolidinones. The target compound, 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, can be conceptually derived from α-methyl-serine. The general strategy involves the reaction of the amino acid with a carbonylating agent that forms the C2-oxo group of the heterocycle.
Traditional methods often employ hazardous reagents like phosgene (B1210022) or its derivatives, such as bis(trichloromethyl) carbonate (triphosgene). For instance, the synthesis of 2-oxo-oxazolidine-4-carboxylic acid from L-serine using triphosgene (B27547) in a dioxane/water solvent system with sodium hydroxide (B78521) has been reported, though it proceeds with very low yields (around 8.5%). nih.gov A more efficient and environmentally benign method has been developed involving the reaction of an amino acid ester hydrochloride (like DL-serine methyl ester hydrochloride) with S,S'-dimethyl dithiocarbonate in water. This is followed by alkaline hydrolysis to yield the final product in high yields (over 86%). nih.gov
Another approach involves the cyclization of sulfonyl-protected serine-containing peptides using bis(succinimidyl) carbonate (DSC) in the presence of a base like diisopropylethylamine (DIPEA). rsc.org This reaction efficiently converts the serine residue into a 2-oxo-1,3-oxazolidine-4-carboxylate group within a peptide sequence. rsc.org
Table 1: Comparison of Cyclization Methods from Amino Acid Precursors Data compiled from cited research articles.
| Starting Material | Carbonylating Agent | Solvent/Base | Yield | Reference |
| L-Serine | Bis(trichloromethyl) carbonate | Dioxane, NaOH(aq) | ~8.5% | nih.gov |
| DL-Serine methyl ester HCl | S,S'-Dimethyl dithiocarbonate | Water, then NaOH(aq) | >86% | nih.gov |
| Sulfonyl-peptide (Ser) | Bis(succinimidyl) carbonate (DSC) | Acetonitrile, DIPEA | High | rsc.org |
Ring-Forming Reactions via Amino Alcohol Intermediates
The most common route to the oxazolidinone core involves the cyclization of 1,2-amino alcohols. These precursors can be readily synthesized from the reduction of corresponding α-amino acids or their esters. The cyclization is typically achieved by reaction with a one-carbon carbonyl equivalent.
A variety of reagents can be used for this transformation. Diethyl carbonate, in the presence of a base, can effectively cyclize amino alcohols to form the 5-membered oxazolidinone ring, a process favored over the formation of larger 6- or 7-membered rings (a 5-Exo-Trig ring closure). acs.org Carbon dioxide (CO2) has emerged as a green and safe alternative to phosgene. rsc.org The reaction of amino alcohols with CO2 requires an activating agent to facilitate the cyclization. For example, using p-toluenesulfonyl chloride (TsCl) and a base like cesium carbonate allows the reaction to proceed under mild conditions, producing 2-oxazolidinones in good yields. rsc.org
Another strategy involves the intramolecular cyclization of pre-formed carbamates derived from amino alcohols. This can be followed by a copper-catalyzed cross-coupling reaction with aryl iodides to produce N-aryl oxazolidinones in a one-pot procedure. organic-chemistry.org
Table 2: Selected Methods for Oxazolidinone Synthesis from Amino Alcohols Data compiled from cited research articles.
| Precursor | Carbonyl Source / Reagent | Key Conditions | Product Type | Reference |
| 1,2-Amino alcohol | Diethyl carbonate | Base | 2-Oxazolidinone | acs.org |
| 1,2-Amino alcohol | CO2, p-Toluenesulfonyl chloride (TsCl) | Cs2CO3, Acetone, RT | 2-Oxazolidinone | rsc.org |
| Amino alcohol carbamate | (Intramolecular cyclization) / CuI | K2CO3, 1,4-Dioxane | N-Aryl-2-oxazolidinone | organic-chemistry.org |
Enantioselective Synthesis and Stereocontrol Approaches for Oxazolidinone Derivatives
Creating substituted oxazolidinones with specific stereochemistry at the C4 and C5 positions is crucial for their application in pharmaceuticals and as chiral auxiliaries. This requires sophisticated synthetic strategies that can control the formation of new stereocenters with high fidelity.
Chiral Auxiliary-Mediated Synthetic Strategies
In this approach, a chiral molecule (the auxiliary) is temporarily attached to a substrate to direct a stereoselective reaction. An elegant strategy for synthesizing highly substituted oxazolidinones involves using a chiral thiazolidinethione auxiliary. nih.gov An asymmetric aldol (B89426) reaction between an N-acylthiazolidinethione and an aldehyde generates a β-hydroxy carbonyl compound with high diastereoselectivity. nih.gov This intermediate then undergoes a Curtius rearrangement upon treatment with an azide (B81097) source (e.g., trimethylsilyl (B98337) azide), followed by in situ intramolecular cyclization to furnish the desired 4,5-disubstituted oxazolidin-2-one. nih.govmdpi.com The stereochemistry of the final product is controlled by the chiral auxiliary used in the initial aldol step.
Asymmetric Catalysis in Oxazolidinone Formation
Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched oxazolidinones by using a small amount of a chiral catalyst to generate large quantities of a chiral product.
Several catalytic systems have been developed for this purpose. One method involves the catalytic asymmetric bromocyclization of carbamic acids, which are generated in situ from the reaction of allylamines with carbon dioxide. rsc.orgrawdatalibrary.netresearchgate.net Using a chiral BINOL-derived bifunctional selenide (B1212193) catalyst, this reaction produces chiral 2-oxazolidinones with good enantioselectivities. rsc.orgrawdatalibrary.net
Another powerful technique is the organoselenium-catalyzed enantioselective oxyamination of alkenes. acs.org This method constructs the oxazolidinone ring from N-Boc protected amines and various alkenes, providing access to a wide range of products with high enantioselectivities. acs.org Furthermore, the cycloaddition of epoxides and isocyanates can be catalyzed by various systems, including tetraarylphosphonium salts, to yield oxazolidinones. organic-chemistry.orgorganic-chemistry.org When chiral epoxides are used, this reaction can proceed without erosion of stereochemical integrity, providing enantioenriched N-aryl-substituted oxazolidinones. organic-chemistry.org
Table 3: Overview of Asymmetric Catalytic Methods for Oxazolidinone Synthesis Data compiled from cited research articles.
| Reaction Type | Substrates | Catalyst System | Stereocontrol | Reference |
| Asymmetric Bromocyclization | Allylamine, CO2, NBS | Chiral BINOL-derived selenide | Enantioselective | rsc.orgrawdatalibrary.net |
| Enantioselective Oxyamination | Alkene, N-Boc amine | Chiral Organoselenium catalyst | Enantioselective | acs.org |
| [3+2] Cycloaddition | Epoxide, Isocyanate | Tetraarylphosphonium salts | Stereoretentive | organic-chemistry.orgorganic-chemistry.org |
Diastereoselective Routes to Substituted Oxazolidinones
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. For 4,5-disubstituted oxazolidinones, controlling whether the substituents are cis or trans to each other is critical.
A highly effective diastereoselective route combines an asymmetric aldol reaction with a subsequent Curtius rearrangement and cyclization. nih.govmdpi.com The aldol reaction, mediated by a chiral auxiliary, sets the stereochemistry of the β-hydroxy and α-methyl groups of the acyclic precursor. The subsequent cyclization via the Curtius rearrangement proceeds in a way that establishes the final relative stereochemistry of the C4 and C5 substituents on the oxazolidinone ring with high diastereoselectivity. nih.gov This method provides access to a range of 4,5-disubstituted oxazolidin-2-ones. mdpi.com
The synthesis of specific diastereomers, such as cis-4,5-disubstituted oxazolidinones, has also been a focus of research. nih.govresearchgate.net These routes often involve intramolecular aziridination of an acyclic precursor to form a bicyclic aziridine (B145994) intermediate. nih.gov The subsequent nucleophilic ring-opening of the aziridine proceeds with a defined stereochemical outcome, leading to the formation of the desired cis or trans substituted oxazolidinone after further synthetic steps. nih.gov
Functionalization and Derivatization Strategies at the Oxazolidinone Moiety
The inherent reactivity of the functional groups within the this compound scaffold allows for a diverse range of chemical modifications. These transformations are pivotal for the synthesis of novel derivatives with tailored properties for various applications, including their use as chiral auxiliaries and building blocks in the synthesis of complex molecules.
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group at the C4 position is a prime site for a variety of chemical transformations, enabling the introduction of diverse functionalities.
Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. Standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, are commonly employed. Alternatively, milder conditions can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).
Amide Bond Formation: The carboxylic acid can be readily converted to amides through coupling with primary or secondary amines. This transformation is typically facilitated by activating agents that convert the carboxylic acid into a more reactive species. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The choice of coupling agent and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization at the adjacent chiral center.
Reduction to Alcohols: The carboxylic acid functionality can be reduced to the corresponding primary alcohol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) are effective for this transformation. It is important to note that LiAlH₄ is a potent and non-selective reducing agent that will also reduce the oxazolidinone carbonyl if not carefully controlled. Milder and more selective reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be utilized for the reduction of the carboxylic acid to the alcohol while preserving the oxazolidinone ring.
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | R'OH, H⁺ (e.g., H₂SO₄) | Ester (-COOR') |
| Amide Formation | R'R''NH, Coupling Agent (e.g., DCC, EDC) | Amide (-CONR'R'') |
| Reduction | LiAlH₄ in THF; or BH₃·THF | Primary Alcohol (-CH₂OH) |
N-Acylation and Other Nitrogen Atom Substitutions
The nitrogen atom of the oxazolidinone ring, while being part of an amide-like system, can undergo substitution reactions, most notably acylation.
N-Acylation: The introduction of an acyl group at the N3 position is a key strategy for modifying the properties of the oxazolidinone and is particularly important when these compounds are used as chiral auxiliaries in asymmetric synthesis. The N-acylation is typically achieved by deprotonating the N-H bond with a strong base, such as n-butyllithium or sodium hydride, followed by the addition of an acylating agent like an acid chloride or an acid anhydride. Lewis acids, such as zinc chloride (ZnCl₂), have also been shown to catalyze the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions, offering a milder alternative to strong bases. nih.gov This method has been demonstrated to proceed in good yields without racemization. nih.gov
| Acylating Agent | Base/Catalyst | Key Features |
| Acid Chloride (R'COCl) | Strong Base (e.g., n-BuLi) | High reactivity, requires anhydrous conditions. |
| Acid Anhydride ((R'CO)₂O) | Strong Base or Lewis Acid (e.g., ZnCl₂) | Milder than acid chlorides; Lewis acid catalysis offers an alternative to strong bases. nih.gov |
Alkylation and Arylation at Ring Carbon Positions
Modification of the carbon backbone of the oxazolidinone ring, specifically at the C4 and C5 positions, allows for the introduction of alkyl and aryl substituents, further diversifying the available derivatives.
Alkylation: Introduction of alkyl groups at the C5 position can be achieved through various synthetic routes, often starting from precursors where the stereochemistry at this position can be controlled. For instance, diastereoselective alkylation of related oxazolidinone systems has been reported, where the enolate generated from an N-acyl oxazolidinone is reacted with an alkyl halide. The stereochemical outcome of such reactions is often directed by the chiral auxiliary itself. While direct alkylation at the C4 position of the pre-formed this compound is challenging due to the quaternary nature of the carbon, synthetic strategies starting from appropriately substituted amino acid precursors can provide access to such derivatives.
Arylation: The introduction of aryl groups at the ring carbon positions is less common and typically requires more specialized synthetic methods. Palladium-catalyzed cross-coupling reactions, for example, could be envisioned on suitably functionalized precursors to achieve arylation. However, direct C-H arylation of the oxazolidinone ring is not a commonly reported transformation.
Process Optimization and Scalability Considerations in Oxazolidinone Synthesis Research
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation and optimization of the synthetic process. Key considerations include cost-effectiveness, safety, environmental impact, and the ability to consistently produce the target compound with high purity and yield on a large scale.
Reagent Stoichiometry and Catalyst Loading: Optimizing the stoichiometry of reagents is crucial for minimizing waste and cost. For catalytic reactions, such as the Lewis acid-catalyzed N-acylation, minimizing the catalyst loading without compromising reaction efficiency is a key goal. This often involves screening different catalysts and reaction conditions to identify the most active and robust system.
Work-up and Purification: Scalable purification methods are essential for industrial production. Chromatography, while effective on a small scale, is often impractical and costly for large-scale operations. Therefore, the development of processes that yield a product of sufficient purity to be isolated by crystallization or simple extraction is highly advantageous. The use of aqueous reaction media can simplify product isolation, as the product may precipitate from the reaction mixture or be extracted with a minimal amount of an organic solvent. researchgate.net
Continuous Flow Synthesis: For certain transformations, transitioning from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and product consistency. While not yet widely reported specifically for this compound, the principles of flow chemistry are being increasingly applied to the synthesis of active pharmaceutical ingredients and their intermediates.
| Parameter | Optimization Goal | Example Strategy |
| Solvent | Minimize environmental impact and cost | Utilize water as a reaction solvent. researchgate.net |
| Reagents | Reduce waste and cost | Optimize stoichiometry and catalyst loading. |
| Purification | Improve efficiency and reduce cost | Develop crystallization-based purification methods. |
| Process | Enhance safety, efficiency, and scalability | Explore continuous flow synthesis. |
Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 4 Methyl 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid". Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In a typical ¹H NMR spectrum, the protons of the methyl group at the 4-position would likely appear as a singlet, given the absence of adjacent protons. The methylene protons on the oxazolidinone ring would be expected to exhibit distinct chemical shifts and may show coupling with each other. The proton of the carboxylic acid group is often broad and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would be expected to show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the oxazolidinone ring and the carboxylic acid carbon would appear at the downfield end of the spectrum due to their deshielded nature. The quaternary carbon at the 4-position, the methyl carbon, and the methylene carbon of the ring would each have characteristic chemical shifts. While specific experimental data for the 4-methyl derivative is not widely published, data for the isomeric "5-methyl-2-oxooxazolidine-4-carboxylic acid" shows characteristic shifts that can be used for comparative prediction. google.com
Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (at C4) | 1.5 - 1.8 | Singlet |
| -CH₂- (ring) | 4.2 - 4.6 | Multiplet |
| -COOH | 10.0 - 13.0 | Broad Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C H₃ | 20 - 25 |
| -C H₂- (ring) | 65 - 70 |
| Quaternary C 4 | 60 - 65 |
| C =O (oxazolidinone) | 155 - 160 |
| C =O (carboxylic acid) | 170 - 175 |
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and investigating the fragmentation pathways of "this compound". High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.
In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of small molecules. For instance, the loss of the carboxylic acid group (a loss of 45 Da) is a common fragmentation pathway for carboxylic acids. Other fragments could arise from the cleavage of the oxazolidinone ring.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 160.0453 | Protonated molecular ion |
| [M-H₂O]⁺ | 142.0347 | Loss of water |
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structural Resolution
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For "this compound", which possesses a chiral center at the 4-position, single-crystal X-ray diffraction would provide unambiguous proof of its stereochemistry.
The crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. Although no specific crystallographic data for "this compound" is publicly available, the technique remains the gold standard for absolute configuration determination.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization and Conformational Studies in Peptides
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for probing the stereochemistry of chiral molecules in solution. For "this compound", these methods would be sensitive to the configuration at the C4 chiral center.
The CD spectrum would be expected to show characteristic Cotton effects, which are differential absorption of left and right circularly polarized light by the chromophores in the molecule, such as the carbonyl groups. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. ORD measures the change in optical rotation as a function of wavelength and can also be used to determine the absolute configuration by comparing the experimental data with that of known compounds or with theoretical calculations. When incorporated into peptides, this compound can induce specific secondary structures, which can be monitored by CD spectroscopy.
Chromatographic Techniques (e.g., HPLC, UPLC, TLC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity and determining the enantiomeric excess of "this compound". High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose.
For purity analysis, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid, like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
To determine the enantiomeric excess, a chiral stationary phase (CSP) is required in the HPLC or UPLC system. These specialized columns can separate the enantiomers, resulting in two distinct peaks. The enantiomeric excess can then be calculated from the relative areas of these two peaks. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reactions and purity.
Typical HPLC Purity Analysis Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For "this compound", these techniques would confirm the presence of the key functional groups.
The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. Strong absorptions corresponding to the C=O stretching vibrations of the oxazolidinone and carboxylic acid carbonyl groups would be expected around 1700-1780 cm⁻¹. The C-N and C-O stretching vibrations would also give rise to characteristic bands in the fingerprint region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| N-H stretch | 3200 - 3400 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Oxazolidinone) | ~1750 | Strong |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong |
| C-N stretch | 1000 - 1350 | Medium |
Computational and Theoretical Investigations of 4 Methyl 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid Systems
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Electronic Structure and Reactivity: Key insights into the molecule's reactivity can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the oxazolidinone ring, the carbonyl oxygen and the carboxylic acid group are typically regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net
Spectroscopic Properties: Quantum chemical methods are also employed to predict spectroscopic properties, which can aid in the structural characterization of the molecule. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum and assign specific peaks to the vibrational modes of functional groups, such as the C=O stretching of the oxazolidinone ring and the O-H and C=O stretching of the carboxylic acid. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. google.com
| Calculated Property | Typical Method | Predicted Information | Relevance |
|---|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Electron-donating ability | Predicts reactivity in chemical reactions |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Electron-accepting ability | Identifies sites for nucleophilic attack |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Chemical stability and reactivity | Guides understanding of reaction kinetics |
| Molecular Electrostatic Potential (MEP) | DFT | 3D charge distribution | Visualizes sites for intermolecular interactions |
| Vibrational Frequencies | DFT | Simulated IR spectrum | Aids in structural confirmation |
| NMR Chemical Shifts | GIAO-DFT | Simulated ¹H and ¹³C NMR spectra | Confirms atom connectivity and chemical environment |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
The simulation begins with an initial 3D structure of the molecule, which is then placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at subsequent small time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior.
Conformational Analysis: The oxazolidinone ring is not perfectly planar and can adopt various conformations, often described as "envelope" or "twist" forms. mdpi.com MD simulations can explore the energy landscape of these conformations, identifying the most stable (lowest energy) states and the energy barriers between them. The orientation of the methyl and carboxylic acid substituents on the chiral C4 carbon is also crucial. Simulations can reveal preferred rotational states (rotamers) of the carboxylic acid group and how its orientation is influenced by interactions with the solvent or other molecules.
Stability Analysis: The stability of a particular conformation or of the entire molecule within its environment can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation time. A stable system will show the RMSD value converging to a plateau, indicating that the molecule is exploring a stable conformational space. These simulations have been used to validate the stability of similar oxazolidinone compounds when bound to their biological targets. nih.gov
| MD Simulation Parameter | Typical Value/Choice | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for atomic interactions |
| Solvent Model | TIP3P, SPC/E (for water) | Simulates the effect of the solvent environment |
| Simulation Time | 10 ns - 1 µs | Determines the timescale of the dynamic events observed |
| Temperature & Pressure | 300 K, 1 bar | Simulates physiological or standard conditions |
| Analysis Metric | RMSD, RMSF, Radius of Gyration | Quantifies structural stability and flexibility |
Molecular Docking Studies for Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The oxazolidinone class of antibiotics, for instance, is known to bind to the 50S ribosomal subunit in bacteria, inhibiting protein synthesis. tandfonline.com
For this compound, docking studies could be used to explore its potential interactions with various enzymes or receptors. The results would highlight key intermolecular interactions, such as:
Hydrogen Bonds: The carbonyl oxygen of the oxazolidinone ring and both the carbonyl oxygen and hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors, while the N-H of the ring and the O-H of the acid can act as donors.
Hydrophobic Interactions: The methyl group at the C4 position can engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket.
Electrostatic Interactions: The negatively charged carboxylate (at physiological pH) can form strong electrostatic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine.
Docking studies on novel oxazolidinone derivatives have revealed that higher binding affinities often correlate with their observed biological activity. nih.gov
In Silico Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity (SAR) or physicochemical properties (SPR). researchgate.netacs.org
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Data Collection: Assembling a set of molecules with experimentally measured biological activity (e.g., minimum inhibitory concentration, MIC, against a bacterial strain).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov
Model Building: Using statistical methods like Partial Least Squares (PLS) regression or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links a subset of the most relevant descriptors to the observed activity. tandfonline.com
The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized molecules, prioritizing the most promising candidates for synthesis and testing. nih.gov Similarly, SPR models can predict properties like solubility, lipophilicity (logP), or metabolic stability, which are crucial for drug development. upenn.edu Studies on oxazolidinones have successfully used QSAR to understand the structural requirements for potent antibacterial activity. researchgate.netnih.gov
Cheminformatics and Computational Design Methodologies in Oxazolidinone Research
Cheminformatics encompasses the use of computational tools to store, retrieve, and analyze chemical information. In the context of oxazolidinone research, cheminformatics plays a vital role in the design and discovery of new compounds. researchgate.net
Virtual Screening: Large databases containing millions of chemical compounds can be computationally screened to identify molecules containing the oxazolidinone scaffold or similar structural features. These "hits" can then be subjected to further computational analysis, such as molecular docking, to assess their potential for a specific biological target. This virtual screening approach is much faster and more cost-effective than experimentally testing every compound in a large library.
De Novo Design and Scaffold Hopping: Computational design algorithms can be used to "grow" new molecules within the constraints of a receptor's binding site, leading to the design of novel oxazolidinone derivatives tailored for optimal interaction. Furthermore, "scaffold hopping" techniques can be employed to search for different core structures (scaffolds) that can present the key interacting functional groups in a similar 3D arrangement to a known active oxazolidinone, potentially leading to the discovery of new chemical classes with similar biological activity but different core properties. researchgate.net The integration of these computational design methodologies with insights from QSAR and docking studies accelerates the entire drug discovery and development cycle for oxazolidinone-based agents. nih.govmdpi.com
Applications As a Synthetic Building Block and Conformational Restrictor in Chemical Biology
Integration into Peptidomimetic Scaffolds and Pseudopeptide Design
The incorporation of a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) moiety into a peptide backbone is a powerful strategy in peptidomimetic design. The Oxd unit functions as a constrained amino acid analogue that can significantly influence the peptide's conformation and metabolic stability.
A key feature of the Oxd unit is its ability to act as a proline mimetic. Research has shown that when an Oxd group is integrated into a peptide sequence, the carbonyl group of the oxazolidinone ring introduces a steric constraint that forces the preceding peptide bond to adopt a trans conformation. nih.gov This is a significant tool for investigating the bioactive conformation of peptides where the cis-trans isomerization of a proline residue is a critical factor. nih.gov
The synthesis of Oxd-containing peptides can be achieved directly from peptides containing serine or threonine residues. Treatment of N-sulfonylated serine- or threonine-containing peptides with bis(succinimidyl) carbonate (DSC) and a base like diisopropylethylamine (DIPEA) induces cyclization to form the 2-oxo-1,3-oxazolidine-4-carboxylate ring system. nih.gov This method is efficient both in solution and on solid-phase. nih.gov For example, an analogue of the endogenous opioid peptide endomorphin-1, where the proline at position 2 was replaced by an Oxd moiety, was successfully synthesized to study its conformational requirements for bioactivity. nih.gov
| Precursor Peptide Sequence | Reagents | Oxd-Containing Product | Yield (%) |
| Ts-Ala-Ser-Phe-NH₂ | DSC, DIPEA | Ts-Ala-Oxd-Phe-NH₂ | 86 |
| Ts-Ala-Thr-Phe-NH₂ | DSC, DIPEA | Ts-Ala-(5-Me-Oxd)-Phe-NH₂ | 82 |
| Ns-Ala-Ser-Phe-NH₂ | DSC, DIPEA | Ns-Ala-Oxd-Phe-NH₂ | 85 |
| Ts-Ala-Ser-Phe-Wang Resin | DSC, DIPEA | Ts-Ala-Oxd-Phe-OH | 75 |
Table 1: Synthesis yields of various Oxd-containing peptidomimetics from serine/threonine precursors. Data sourced from Gentilucci et al. nih.gov
Role in the Engineering of Foldamers and Bio-Inspired Macromolecular Architectures
Foldamers are artificial oligomers that adopt specific, stable secondary structures, mimicking natural biopolymers like proteins. nih.gov The essential characteristic of a foldamer is the presence of monomeric units that impose conformational restrictions, guiding the oligomer into a well-defined shape. nih.gov 4-Carboxy-oxazolidin-2-ones are highly effective monomers for this purpose. When these units are coupled via the nitrogen of the oxazolidinone ring and the carboxylic acid of the next unit, they form a pseudopeptide linkage that imparts significant local constraint. nih.gov
Studies on the homo-oligomers of a related building block, (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac), have demonstrated their capacity to form stable, ordered structures. bioorg.org Conformational analysis using NMR and Monte Carlo simulations revealed that these oligomers, from the dimer to the octamer level, preferentially fold into regular helical structures, particularly in competitive solvents like water. bioorg.org This propensity to form stable secondary structures in aqueous environments makes them promising candidates for developing bioactive molecules that can function in biological systems. bioorg.org
Furthermore, hybrid foldamers have been created by alternating L-phenylalanine with a 4-methyl-5-carboxy oxazolidin-2-one (D-Oxd) unit. organic-chemistry.org The shortest of these oligomers, a dimer, was found to self-assemble into a fibrous material with an anti-parallel β-sheet structure. organic-chemistry.org Longer oligomers in the series began to exhibit intramolecular hydrogen bonding, indicating the formation of more complex, organized secondary structures. organic-chemistry.org
| Oligomer Type | Monomeric Unit(s) | Observed Secondary Structure |
| Homo-oligomer | (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid | Regular helical structure |
| Hybrid oligomer | L-Phenylalanine and 4-methyl-5-carboxy oxazolidin-2-one | Anti-parallel β-sheet (for dimer) |
Table 2: Examples of foldamers incorporating the oxazolidinone scaffold and their resulting macromolecular architectures. bioorg.orgorganic-chemistry.org
Utilization in the Total Synthesis of Complex Natural Products and their Analogues
The rigid, stereodefined scaffold of oxazolidin-2-ones makes them valuable intermediates in the total synthesis of natural products. The synthesis of the natural product (-)-cytoxazone, a cytokine modulator, provides a compelling example. A concise, three-step asymmetric total synthesis of (-)-cytoxazone has been developed where the key 4,5-disubstituted oxazolidin-2-one core is constructed efficiently. nih.gov
Application in Asymmetric Synthesis as a Chiral Synthon for Diverse Targets
In asymmetric synthesis, a chiral synthon is a stereochemically pure building block whose chirality is incorporated into the final product. 4-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives serve as excellent chiral synthons, providing a reliable source of stereochemistry for diverse molecular targets.
One clear application is the synthesis of non-proteinogenic amino acids and their derivatives. For instance, enantiomerically pure 4-(chloromethyl)oxazolidin-2-one, derived from serine, has been used as a versatile synthon for preparing (L)-homophenylalaninol analogues. bioorg.org In this process, the oxazolidinone ring is not used as a temporary auxiliary but is opened and transformed, with its original stereocenter becoming a key chiral center in the final product. bioorg.org
Similarly, enantiopure 4-oxazolin-2-ones and the related 4-methylene-2-oxazolidinones, which can be derived from amino acids, function as versatile chiral precursors for the divergent synthesis of other complex heterocycles. nih.gov These building blocks allow for the asymmetric construction of molecules containing quaternary stereocenters through reactions like nucleophilic conjugate additions. The original oxazolidinone scaffold is retained and elaborated upon, demonstrating its utility as a core chiral template. nih.gov This approach has been used to create highly substituted cyclic carbamates and fused six-membered heterocyclic systems. nih.gov
| Chiral Synthon Derivative | Synthetic Target Class | Key Transformation |
| (R)-4-(chloromethyl)oxazolidin-2-one | (L)-homophenylalaninol analogues | Ring-opening and functionalization |
| 3-((R)-1-phenylethyl)-4-oxazoline-2-one | Fused heterocyclic systems | Nucleophilic conjugate addition |
Table 3: Application of oxazolidinone derivatives as chiral synthons in the synthesis of diverse molecular targets. nih.govbioorg.org
Mechanistic Studies of Biological Interaction and Molecular Target Engagement by 4 Methyl 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid and Its Derivatives
Principles of Molecular Recognition and Binding Mode Analysis with Biological Macromolecules (e.g., Enzymes, Receptors)
The biological activity of oxazolidinone derivatives is rooted in their specific molecular interactions with macromolecules like enzymes and ribosomal RNA. qut.edu.au The core oxazolidinone ring and its substituents engage in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which dictate the binding affinity and specificity.
Molecular docking and high-resolution structural studies, such as cryo-electron microscopy, have been instrumental in elucidating these binding modes. qut.edu.aubiorxiv.org For instance, in their well-established role as antibacterial agents, oxazolidinones target the bacterial ribosome. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically interacting with the 23S rRNA component. qut.edu.aumdpi.com This binding prevents the formation of the initiation complex required for protein synthesis. nih.gov
High-resolution cryo-EM structures of linezolid (B1675486) and radezolid (B1680497) bound to the ribosome reveal that the antibiotic fits into a specific pocket. biorxiv.org Key interactions can include the formation of a hydrophobic crevice by the oxazolidinone that accommodates amino acid side chains of the nascent peptide, thereby enhancing ribosome binding and stalling protein synthesis in a context-specific manner. biorxiv.orgnih.gov For example, the presence of an alanine (B10760859) residue at the penultimate position of the growing peptide chain can stabilize the binding of the oxazolidinone. biorxiv.orgnih.gov The carboxylic acid group, as seen in related heterocyclic compounds like (4R)-thiazolidine carboxylic acid, can also play a crucial role by interacting with metallic centers within an enzyme's active site. researchgate.net
Elucidation of Enzyme Inhibition and Activation Mechanisms
Derivatives of the oxazolidinone scaffold have been identified as potent inhibitors of a diverse range of enzymes, demonstrating the versatility of this chemical class beyond antibacterial action. nih.gov The mechanism of inhibition is typically competitive, where the oxazolidinone derivative binds to the active site of the enzyme, preventing the natural substrate from binding.
Key Enzyme Targets and Inhibition Mechanisms:
Bacterial Ribosomes: As previously mentioned, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the proper positioning of the initiator-tRNA and blocks the translocation of peptidyl-tRNA from the A-site to the P-site, thus halting the translation process. mdpi.com
DNA Gyrase: Certain oxazolidinone derivatives, such as Zoliflodacin, have been developed as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govrsc.org This demonstrates that the scaffold can be tailored to target different essential bacterial enzymes.
Monoamine Oxidase (MAO): A known off-target effect of some early oxazolidinones is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. nih.gov This interaction has been a key consideration in the development of newer derivatives with improved selectivity to minimize potential side effects. tandfonline.com
Lipoxygenases (LOX): Oxazolidinone hydroxamic acid derivatives have been identified as potent dual inhibitors of 5-lipoxygenase (5-LO) and mast cell degranulation. nih.govtandfonline.com 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. tandfonline.comresearchgate.net The hydroxamic acid moiety in these derivatives likely chelates the non-heme iron atom in the active site of 5-LO, leading to inhibition.
Δ-5 Desaturase (D5D): An oxazolidinone derivative was discovered to be a potent inhibitor of D5D, a transmembrane protein involved in the biosynthesis of arachidonic acid, a precursor for inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov
While enzyme inhibition is the predominant mechanism reported, the potential for oxazolidinone derivatives to act as enzyme activators exists, though it is less explored.
Investigation of Modulation of Intracellular Signaling Pathways
By inhibiting key enzymes, oxazolidinone derivatives can significantly modulate intracellular signaling pathways, particularly those related to inflammation.
The inhibition of 5-lipoxygenase and Δ-5 desaturase directly impacts the arachidonic acid cascade. nih.govnih.gov By blocking the production of leukotrienes and prostaglandins, these compounds can downregulate inflammatory responses. For example, the dual 5-LO inhibitor and mast cell degranulator PH-251 was shown to inhibit the release of leukotriene C4 and degranulation in activated mast cells in vitro. nih.gov This dual activity suggests an ability to interfere with both immediate and late-phase allergic and inflammatory responses. nih.gov
Furthermore, some oxazolidinone derivatives have been shown to suppress the production of other inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net They can also inhibit NF-κB, a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.net This multi-pronged approach to modulating inflammatory pathways highlights the therapeutic potential of the oxazolidinone scaffold in treating inflammatory diseases.
Comprehensive Structure-Activity Relationship (SAR) Investigations for Bioactive Derivatives
Extensive structure-activity relationship (SAR) studies have been crucial in optimizing the oxazolidinone scaffold for various biological targets. These investigations have systematically explored how modifications at different positions of the heterocyclic ring influence potency, selectivity, and pharmacokinetic properties.
The antibacterial SAR of oxazolidinones is particularly well-documented. nih.govresearchgate.net Key findings include:
C-5 Position: The substituent at the C-5 position of the oxazolidinone ring is critical for antibacterial activity. Early studies leading to Linezolid established the importance of the acetamidomethyl group. nih.gov Subsequent research has shown that replacing this group with alternatives like 1,2,3-triazol-2-yl-methyl or isoxazol-3-yl-oxymethyl groups can maintain or even enhance potency. nih.gov Converting the acetamido moiety to a thiourea (B124793) group has been shown to increase in vitro activity significantly. nih.gov
N-3 Phenyl Ring: The nature and substitution pattern of the aryl ring at the N-3 position are vital. A 3-fluorophenyl group, as seen in Linezolid, is a key feature. nih.gov Additional substitutions on this ring can enhance potency. nih.gov
C-4 Position: While less explored initially, modifications at the C-4 position can also enhance antibacterial potency. nih.gov
The following table summarizes SAR data for a selection of oxazolidinone derivatives against bacterial targets.
| Compound | Core Structure Modification | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Linezolid | Standard C-5 acetamidomethyl | S. aureus | 1.0 - 4.0 | researchgate.net |
| Tedizolid | Modified C-5 side chain (hydroxymethyl group with a pyridin-3-yl ring) | S. aureus (MRSA) | 0.25 - 0.5 | researchgate.net |
| Compound 8 | 1,2,4-triazolo[4,3-α]pyrimidine at N-3 position | S. aureus (MRSA) | 0.5 | rsc.org |
| Compound 16 | C-5 thiourea group | S. aureus | 4-8 times more potent than Linezolid | nih.gov |
| Compound 30 | Biaryl oxazolidinone with cyano group | Gram-positive bacteria | Highly potent | acs.org |
For anti-inflammatory activity, SAR studies on oxazolidinone hydroxamic acid derivatives showed that increasing the alkyl chain length on the hydroxamic acid moiety enhanced 5-LO inhibitory activity. tandfonline.com
Rational Design Principles for Modulating Specific Biological Targets via Oxazolidinone Scaffolds
The wealth of SAR data, combined with advances in computational chemistry, has enabled the rational design of new oxazolidinone derivatives with tailored biological activities. acs.org This approach moves beyond traditional trial-and-error synthesis to a more targeted strategy.
Key principles and techniques include:
Structure-Based Drug Design (SBDD): With the availability of high-resolution crystal structures of oxazolidinones bound to their targets (e.g., the ribosome), medicinal chemists can visualize the precise interactions. qut.edu.aubiorxiv.org This allows for the design of new molecules that optimize these interactions, for instance, by adding functional groups that can form additional hydrogen bonds or hydrophobic contacts to improve binding affinity. The development of LpxC inhibitors has utilized this approach, where computational docking was used to predict interactions with the target enzyme. researchgate.net
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov A pharmacophore model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the model. This was successfully used to develop a potent D5D inhibitor, where the oxazolidinone was used as a central spacer between two aromatic rings. nih.gov
Scaffold Hopping: This strategy involves replacing the central oxazolidinone core with other heterocyclic systems while retaining the key interacting substituents. Conversely, the oxazolidinone ring itself can be introduced as a novel scaffold to target receptors previously engaged by other chemical classes. researchgate.nettemple.edu
ADME/Tox Property Modulation: Rational design also focuses on improving the drug-like properties of molecules, including their absorption, distribution, metabolism, and excretion (ADME) profiles, while minimizing toxicity. For example, SAR studies have focused on modifying the oxazolidinone structure to reduce the inhibition of MAO, a common toxicity concern. tandfonline.com
These rational design principles have been instrumental in advancing several oxazolidinone derivatives into clinical trials for various indications, demonstrating the power of integrating structural biology, computational modeling, and synthetic chemistry. nih.govmdpi.com
Future Prospects and Emerging Research Frontiers for 4 Methyl 2 Oxo 1,3 Oxazolidine 4 Carboxylic Acid Research
Development of Innovative and Sustainable Synthetic Methodologies
The traditional synthesis of oxazolidinone structures often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid and its analogs lies in the adoption of green and sustainable chemistry principles.
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times and often leads to higher yields with reduced side products. The application of microwave irradiation to the cyclization steps in the synthesis of oxazolidinone cores has shown considerable promise. nih.gov
Organocatalytic Flow Synthesis: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to batch processing. researchgate.net The use of immobilized organocatalysts in packed-bed reactors for the synthesis of 2-oxazolidinones, particularly utilizing carbon dioxide as a C1 source, represents a significant advancement in sustainable chemical production. iciq.orgrsc.org
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and reducing waste. researchgate.net Developing novel MCRs for the stereoselective synthesis of highly substituted this compound derivatives is a promising research avenue. nih.gov
Biocatalysis: The use of enzymes to catalyze key synthetic steps can offer unparalleled stereoselectivity under mild reaction conditions, further enhancing the sustainability of the synthetic process.
| Synthesis Strategy | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced byproducts. nih.gov |
| Organocatalytic Flow Synthesis | Increased safety, efficiency, scalability, use of CO2. researchgate.neticiq.orgrsc.org |
| Multicomponent Reactions | High atom economy, reduced waste, increased complexity in a single step. nih.govresearchgate.net |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. |
Exploration of Undiscovered Biological Pathways and Novel Molecular Targets
The biological activity of oxazolidinones is most famously associated with their role as protein synthesis inhibitors, targeting the 50S ribosomal subunit in bacteria. nih.gov This mechanism is the basis for the clinical use of oxazolidinone antibiotics like Linezolid (B1675486). nih.gov However, the structural scaffold of this compound is a versatile platform for exploring a wider range of biological activities.
Future research will likely focus on:
Expanding Therapeutic Areas: While the antibacterial potential is well-established, derivatives of the oxazolidinone core have shown promise in other therapeutic areas, including as anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net Systematic screening of this compound derivatives against a broader range of biological targets could uncover novel therapeutic applications.
Identification of Novel Molecular Targets: Beyond the ribosome, oxazolidinone derivatives have been found to interact with other molecular targets. For instance, some analogs exhibit inhibitory activity against monoamine oxidase, which is relevant for neurological conditions. bepls.com Others have been identified as inhibitors of Δ-5 desaturase, an enzyme involved in inflammatory pathways. nih.gov Investigating the interactions of this compound with a diverse array of enzymes and receptors could reveal previously unknown mechanisms of action.
Modulation of Quorum Sensing: The ability of some compounds to interfere with bacterial communication systems, known as quorum sensing, offers a strategy to combat bacterial virulence and biofilm formation. Investigating the potential of this compound derivatives to act as quorum sensing inhibitors is a compelling area of future research. nih.gov
Integration with Advanced Materials Science for Hybrid Systems
The unique structural and chemical properties of this compound make it an attractive building block for the development of advanced materials. The integration of this compound into hybrid systems represents a burgeoning field of research with diverse potential applications.
Emerging frontiers in this area include:
Oxazolidinone-Containing Polymers: The incorporation of the oxazolidinone moiety into polymer backbones can impart unique thermal and mechanical properties. nbinno.com These polymers could find applications in biomedical devices, drug delivery systems, and advanced coatings.
Self-Assembling Nanostructures: The design of this compound derivatives that can self-assemble into well-defined nanostructures, such as nanoparticles or hydrogels, is a promising strategy for targeted drug delivery. nih.gov These carrier-free nano-assemblies could improve the solubility and bioavailability of therapeutic agents.
Hybrid Materials for Catalysis: Immobilizing this compound or its derivatives onto solid supports could create novel catalysts for asymmetric synthesis, leveraging the chiral nature of the molecule to control the stereochemical outcome of chemical reactions.
Innovations in Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico approaches can accelerate the design and discovery of new derivatives with desired properties.
Key areas of innovation include:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can establish robust correlations between the three-dimensional structure of oxazolidinone derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of this compound derivatives to specific biological targets. bepls.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding. nih.govnih.gov
De Novo Drug Design: Advanced computational algorithms can be used to design novel oxazolidinone derivatives with optimized properties from the ground up. These algorithms can explore a vast chemical space to identify structures with high predicted activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
| Computational Method | Application in Research |
| 3D-QSAR (e.g., CoMFA) | Predicting biological activity based on molecular structure. nih.govresearchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets. bepls.com |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. nih.govnih.gov |
| De Novo Design | Generating novel molecular structures with desired properties. nih.gov |
Synergistic Research with Other Chemical Classes for Enhanced Biological and Synthetic Functionality
The combination of this compound with other chemical entities can lead to synergistic effects, resulting in enhanced biological activity or novel synthetic applications.
Promising areas for synergistic research include:
Combination Therapy: The use of oxazolidinones in combination with other classes of antibiotics is a promising strategy to combat the emergence of drug-resistant bacteria and to enhance the eradication of bacterial biofilms. nih.govnih.gov
Hybrid Molecules and Conjugates: The covalent linking of the this compound scaffold to other pharmacophores can create hybrid molecules with dual modes of action or improved pharmacokinetic properties. An example of this approach is the development of oxazolidinone-cephalosporin conjugates that utilize a "Trojan Horse" strategy to deliver the antibiotic into bacterial cells. nih.gov
Applications in Asymmetric Synthesis: As a chiral building block, this compound can be used in the synthesis of other complex chiral molecules. Its rigid, stereodefined structure can be exploited to control the stereochemistry of subsequent reactions. wikipedia.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s oxazolidine core can be synthesized via cyclization reactions using precursors like β-amino alcohols and keto acids. For example, a Michael addition followed by intramolecular cyclization (similar to methods in ) may yield the target structure. Optimization involves adjusting catalysts (e.g., acid/base), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF). Reaction progress should be monitored via TLC or HPLC to maximize yield (>70%) and purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify stereochemistry and functional groups (e.g., oxazolidine ring protons at δ 3.5–4.5 ppm).
- FT-IR to confirm carbonyl (C=O) stretches near 1700 cm⁻¹.
- HPLC-MS (C18 column, 0.1% TFA in mobile phase) for purity assessment (>95%) and molecular ion detection.
- X-ray crystallography (if crystals form) for absolute configuration determination .
Q. How does the methyl group at position 4 influence the compound’s reactivity?
- Methodological Answer : The methyl group enhances steric hindrance, potentially slowing nucleophilic attacks at the adjacent carbonyl. Comparative studies with unmethylated analogs (e.g., 2-oxo-1,3-oxazolidine-4-carboxylic acid) using kinetic assays (UV-Vis or NMR) can quantify this effect. Computational modeling (DFT) may predict electronic impacts on reaction pathways .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in the synthesis of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., pseudo-prolines in ) or asymmetric catalysis (e.g., Evans oxazaborolidines) can enforce stereocontrol. Enantiomeric excess (ee) should be measured via chiral HPLC (Chiralpak AD-H column) or circular dichroism. For example, using (S)-BINOL-derived catalysts may achieve >90% ee .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to reduce variability. For antimicrobial studies, compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical nutrient media. Address solubility issues (common for carboxylic acids) using co-solvents (e.g., DMSO ≤1%) and validate results with dose-response curves .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against putative targets (e.g., bacterial enoyl-ACP reductase). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). For enzyme inhibition, use kinetic assays (e.g., NADH depletion monitored at 340 nm) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 2–9, 37°C) and quantify degradation via HPLC.
- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at –20°C under argon to prevent hydrolysis .
Key Considerations for Researchers
- Stereochemical Complexity : Address racemization risks during synthesis by optimizing reaction time/temperature .
- Data Reproducibility : Use standardized biological assays and report solvent/buffer details to enable cross-study comparisons .
- Safety : Follow general lab protocols for carboxylic acids (e.g., PPE, fume hoods), as specific toxicity data for this compound is limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
